molecular formula C12H11N3O2 B12225386 Methyl 6-(phenylamino)pyrimidine-4-carboxylate CAS No. 81333-08-6

Methyl 6-(phenylamino)pyrimidine-4-carboxylate

Cat. No.: B12225386
CAS No.: 81333-08-6
M. Wt: 229.23 g/mol
InChI Key: MKCUCODHXPXLMO-UHFFFAOYSA-N
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Description

Methyl 6-(phenylamino)pyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(phenylamino)pyrimidine-4-carboxylate typically involves the reaction of 6-chloropyrimidine-4-carboxylate with aniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(phenylamino)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF with alkyl halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated pyrimidine derivatives.

Scientific Research Applications

Methyl 6-(phenylamino)pyrimidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-(phenylamino)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection .

Comparison with Similar Compounds

Similar Compounds

    6-Amino-4-(4-chlorophenyl)-5-cyano-2-methylpyrimidine: Known for its anticancer activity.

    4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: Exhibits neuroprotective activities.

Uniqueness

Methyl 6-(phenylamino)pyrimidine-4-carboxylate stands out due to its specific substitution pattern on the pyrimidine ring, which imparts unique biological activities and chemical reactivity

Properties

CAS No.

81333-08-6

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

methyl 6-anilinopyrimidine-4-carboxylate

InChI

InChI=1S/C12H11N3O2/c1-17-12(16)10-7-11(14-8-13-10)15-9-5-3-2-4-6-9/h2-8H,1H3,(H,13,14,15)

InChI Key

MKCUCODHXPXLMO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC=N1)NC2=CC=CC=C2

Origin of Product

United States

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